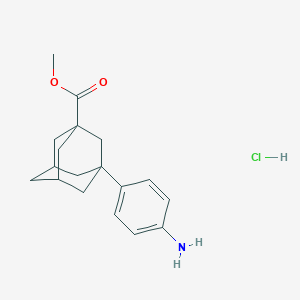
methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride, also known as MAH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of adamantane derivatives and has been shown to have various biological activities.
作用機序
The exact mechanism of action of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride in lab experiments. Its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride. One area of research is the development of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride, which may lead to the development of new drugs with similar activities. Additionally, the study of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride may lead to a better understanding of the biological processes involved in various diseases, leading to the development of new treatments.
合成法
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride, followed by reaction with methylamine and 4-aminophenol. The resulting product is then purified by recrystallization to obtain methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride in its hydrochloride salt form.
科学的研究の応用
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been extensively studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
methyl 3-(4-aminophenyl)adamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-21-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(19)5-3-14;/h2-5,12-13H,6-11,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIDWPNOHIPPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)adamantane-1-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

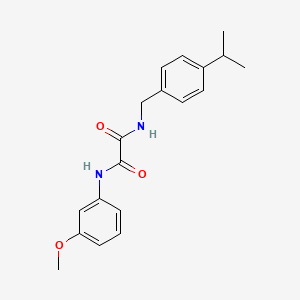
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
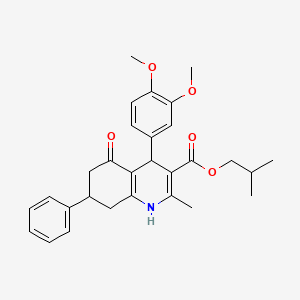
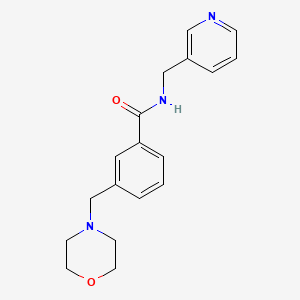
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
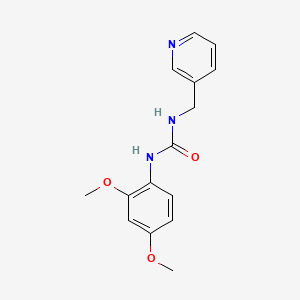
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)